molecular formula C25H31ClF2O5 B12065274 11-O-Propionyl Halobetasol

11-O-Propionyl Halobetasol

Cat. No.: B12065274
M. Wt: 485.0 g/mol
InChI Key: GFVRBARAKYZKQQ-KXKNEOGCSA-N
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Description

11-O-Propionyl Halobetasol is a synthetic corticosteroid derivative known for its potent anti-inflammatory and immunosuppressive properties. It is a modified form of Halobetasol, which is widely used in dermatology for treating various skin conditions such as psoriasis and eczema. The addition of the propionyl group at the 11th position enhances its pharmacokinetic properties, making it more effective in certain applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-O-Propionyl Halobetasol typically involves the esterification of Halobetasol with propionic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often catalyzed by a base such as pyridine. The general reaction scheme is as follows:

    Starting Material: Halobetasol

    Reagent: Propionic anhydride

    Catalyst: Pyridine

    Solvent: Anhydrous dichloromethane

    Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen)

The reaction proceeds with the formation of the ester bond at the 11th position, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Handling: Large quantities of Halobetasol and propionic anhydride are handled in specialized reactors.

    Continuous Stirring: Ensures uniform mixing and reaction efficiency.

    Temperature Control: Maintains optimal reaction conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

11-O-Propionyl Halobetasol can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Halogen atoms in the molecule can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols.

Scientific Research Applications

11-O-Propionyl Halobetasol has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the formulation of topical creams and ointments for dermatological use.

Mechanism of Action

The mechanism of action of 11-O-Propionyl Halobetasol involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects. Key molecular targets include:

    NF-κB: Inhibition of this transcription factor reduces the expression of pro-inflammatory cytokines.

    AP-1: Suppression of this protein complex decreases the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Halobetasol: The parent compound, used for similar dermatological applications.

    Clobetasol Propionate: Another potent corticosteroid with similar anti-inflammatory properties.

    Betamethasone Dipropionate: Used in the treatment of various inflammatory skin conditions.

Uniqueness

11-O-Propionyl Halobetasol is unique due to the presence of the propionyl group at the 11th position, which enhances its pharmacokinetic profile. This modification can lead to improved efficacy and reduced side effects compared to its parent compound, Halobetasol.

Properties

Molecular Formula

C25H31ClF2O5

Molecular Weight

485.0 g/mol

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-chloroacetyl)-6,9-difluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] propanoate

InChI

InChI=1S/C25H31ClF2O5/c1-5-21(31)33-20-11-23(4)15(8-13(2)25(23,32)19(30)12-26)16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,20)28/h6-7,9,13,15-16,18,20,32H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,20+,22+,23+,24+,25+/m1/s1

InChI Key

GFVRBARAKYZKQQ-KXKNEOGCSA-N

Isomeric SMILES

CCC(=O)O[C@H]1C[C@]2([C@@H](C[C@H]([C@@]2(C(=O)CCl)O)C)[C@H]3[C@]1([C@]4(C=CC(=O)C=C4[C@H](C3)F)C)F)C

Canonical SMILES

CCC(=O)OC1CC2(C(CC(C2(C(=O)CCl)O)C)C3C1(C4(C=CC(=O)C=C4C(C3)F)C)F)C

Origin of Product

United States

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